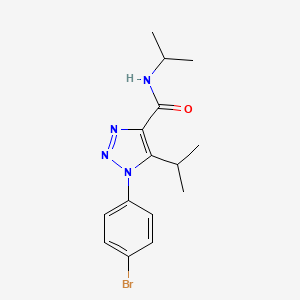
1-(4-bromophenyl)-N,5-diisopropyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
1-(4-bromophenyl)-N,5-diisopropyl-1H-1,2,3-triazole-4-carboxamide, also known as BRD-9424, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of triazole-based compounds and has been synthesized using various methods.
Mecanismo De Acción
1-(4-bromophenyl)-N,5-diisopropyl-1H-1,2,3-triazole-4-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcription of genes involved in cancer cell proliferation and survival. This results in the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical studies. It has been found to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-N,5-diisopropyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its selectivity for BET proteins, its potent anti-cancer activity, and its ability to induce apoptosis and cell cycle arrest in cancer cells. However, its limitations include its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of 1-(4-bromophenyl)-N,5-diisopropyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate its efficacy in combination with other anti-cancer drugs to enhance its therapeutic effects. Another direction is to optimize its chemical structure to improve its solubility and reduce its toxicity. Additionally, further studies are needed to determine its safety and efficacy in animal models and clinical trials.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N,5-diisopropyl-1H-1,2,3-triazole-4-carboxamide has been found to have potential applications in drug discovery and development. It has been identified as a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-cancer properties and are being investigated as potential therapeutics for various types of cancer.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N,5-di(propan-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O/c1-9(2)14-13(15(21)17-10(3)4)18-19-20(14)12-7-5-11(16)6-8-12/h5-10H,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMYGNXRHBRCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(butylsulfonyl)amino]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4752138.png)


![5-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-pentanol hydrochloride](/img/structure/B4752178.png)
![3,4-dimethyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4752193.png)
![2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4752200.png)
![3-methyl-1-{2-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B4752202.png)

![methyl 4-{[({2-[(4-methylphenyl)thio]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4752228.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4752232.png)
![N-isopropyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4752236.png)
![4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4752239.png)
![N-[4-(3-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4752241.png)
![2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol](/img/structure/B4752256.png)